![molecular formula C7H3ClFNS B136207 2-氯-7-氟苯并[d]噻唑 CAS No. 154327-28-3](/img/structure/B136207.png)

2-氯-7-氟苯并[d]噻唑

描述

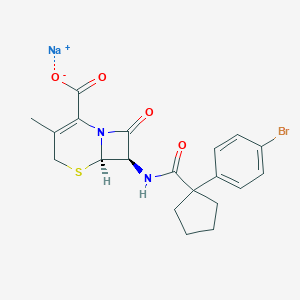

“2-Chloro-7-fluorobenzo[d]thiazole” is a chemical compound with the molecular formula C7H3ClFNS . It has a molecular weight of 187.62 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “2-Chloro-7-fluorobenzo[d]thiazole”, has been a subject of interest in recent years due to their biological activity . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .

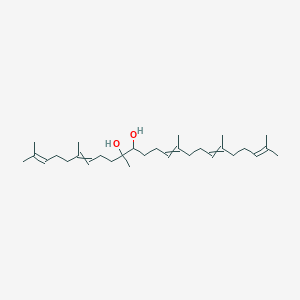

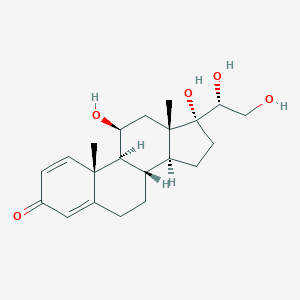

Molecular Structure Analysis

The molecular structure of “2-Chloro-7-fluorobenzo[d]thiazole” consists of a benzene ring fused with a thiazole ring, which contains nitrogen and sulfur atoms . The compound has a chlorine atom attached to the second carbon of the thiazole ring and a fluorine atom attached to the seventh carbon of the benzene ring .

Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles . These reactions are part of the synthesis methods for “2-Chloro-7-fluorobenzo[d]thiazole” and other benzothiazole derivatives .

Physical And Chemical Properties Analysis

It is typically stored in an inert atmosphere at temperatures between 2-8°C .

科学研究应用

Application in Organic Electronics

- Summary of Application : Thiazolo[5,4-d]thiazole derivatives, which are structurally similar to 2-Chloro-7-fluorobenzo[d]thiazole, are promising building blocks in the synthesis of semiconductors for plastic electronics . They are electron deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .

- Methods of Application : The parent thiazolo[5,4-d]thiazole moiety is used to expand the conjugated backbone of the semiconducting material .

- Results or Outcomes : The high potential of these molecules has been recognized notably in the field of organic photovoltaics .

Application in Medicinal Chemistry

- Summary of Application : Thiazole derivatives have diverse biological activities . They have been used to develop new compounds that act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

- Methods of Application : The specific methods of application or experimental procedures would depend on the specific drug molecule being developed .

- Results or Outcomes : The results have shown that thiazole derivatives can have several biological activities such as antihypertensive, anti-inflammatory, antischizophrenia, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist with antithrombotic, bacterial DNA gyrase B inhibitor, antitumor and cytotoxic activities .

Application in Antimicrobial Research

- Summary of Application : Thiazole derivatives have been found to exhibit significant antimicrobial activities . They have been used to develop new compounds that act as antimicrobial agents .

- Methods of Application : The specific methods of application or experimental procedures would depend on the specific antimicrobial agent being developed .

- Results or Outcomes : The results have shown that thiazole derivatives can have several biological activities such as antibacterial and antifungal activities .

Application in Antioxidant Research

- Summary of Application : Thiazole derivatives have been found to exhibit significant antioxidant activities . They have been used to develop new compounds that act as antioxidants .

- Methods of Application : The specific methods of application or experimental procedures would depend on the specific antioxidant agent being developed .

- Results or Outcomes : The results have shown that thiazole derivatives can have several biological activities such as antioxidant activities .

Application in Antitumor Research

- Summary of Application : Thiazole derivatives have been found to exhibit significant antitumor activities . They have been used to develop new compounds that act as antitumor agents .

- Methods of Application : The specific methods of application or experimental procedures would depend on the specific antitumor agent being developed .

- Results or Outcomes : The results have shown that thiazole derivatives can have several biological activities such as antitumor activities .

Application in Antiviral Research

- Summary of Application : Thiazole derivatives have been found to exhibit significant antiviral activities . They have been used to develop new compounds that act as antiviral agents .

- Methods of Application : The specific methods of application or experimental procedures would depend on the specific antiviral agent being developed .

- Results or Outcomes : The results have shown that thiazole derivatives can have several biological activities such as antiviral activities .

安全和危害

未来方向

The future directions for “2-Chloro-7-fluorobenzo[d]thiazole” and other benzothiazole derivatives are likely to involve further exploration of their biological activities and potential applications in drug design . The development of new synthesis methods and patterns of reactivity may also be a focus of future research .

属性

IUPAC Name |

2-chloro-7-fluoro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNS/c8-7-10-5-3-1-2-4(9)6(5)11-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPCQNLKLWGDIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)SC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-7-fluorobenzo[d]thiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 1H-[1]benzofuro[3,2-b]pyrrole-2-carboxylate](/img/structure/B136125.png)

![Pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B136131.png)

![3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL](/img/structure/B136143.png)

![4-[(2-Fluoro-5-methoxyphenyl)methyl]piperidine](/img/structure/B136155.png)